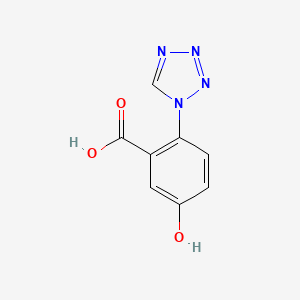

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-5-1-2-7(6(3-5)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWPEPMDRIGTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Ionization Constants of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the pKa values and ionization constants of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid. Given the novelty of this specific molecule, this document emphasizes the foundational principles and experimental strategies required for its complete acid-base characterization.

Executive Summary: The Critical Role of pKa in Drug Development

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system. For a compound like 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid, which possesses multiple ionizable groups, a precise understanding of its pKa values is paramount. These values govern critical drug-like properties, including solubility, permeability, protein binding, and metabolic stability.[1][2] The ionization state of a molecule at physiological pH (typically 7.4) dictates its ability to interact with biological targets and traverse cellular membranes, ultimately impacting its pharmacokinetic and pharmacodynamic profile. This guide will equip the researcher with the theoretical knowledge and practical methodologies to thoroughly characterize the ionization behavior of this and similar complex molecules.

Theoretical Framework: Predicting the Ionization Behavior

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is a polyprotic acid, containing three potentially ionizable functional groups: a carboxylic acid, a phenol (hydroxyl group), and a tetrazole ring. The pKa of each group is influenced by the electronic effects of the other substituents on the benzene ring.

-

The Carboxylic Acid Group: The benzoic acid moiety is the most acidic functional group. The pKa of unsubstituted benzoic acid is approximately 4.20.[3] The presence of the electron-withdrawing tetrazolyl group at the ortho position is expected to increase the acidity (lower the pKa) of the carboxylic acid due to the inductive effect. Conversely, the electron-donating hydroxyl group at the meta position (relative to the carboxyl group) would slightly decrease the acidity.

-

The Phenolic Group: The hydroxyl group is the least acidic of the three. The pKa of phenol is approximately 9.95. The electron-withdrawing carboxylic acid and tetrazolyl groups will increase the acidity of the phenolic proton.

-

The Tetrazole Ring: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, exhibiting a similar pKa.[4][5] The pKa of unsubstituted 1H-tetrazole is approximately 4.9.[4] The electronic environment of the benzene ring will modulate this value.

Based on these principles, we can predict a rank order of acidity for the three protons, which will be crucial for assigning the experimentally determined pKa values.

Ionization Equilibria

The stepwise dissociation of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid can be visualized as follows:

Caption: Stepwise deprotonation of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid.

Experimental Determination of pKa Values

Several robust experimental techniques can be employed for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and chromophoric character, as well as the available instrumentation.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination.[6][7][8] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa values are determined from the inflection points of the resulting titration curve.[9]

3.1.1 Step-by-Step Protocol for Potentiometric Titration

-

Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Sample Preparation: Prepare a solution of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid of known concentration (e.g., 1-5 mM) in a suitable solvent, typically water or a water-cosolvent mixture if solubility is limited. The ionic strength of the solution should be kept constant, for example, by adding a background electrolyte like 0.15 M KCl.[6]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points.

UV-Visible Spectrophotometry: A Sensitive Alternative

Spectrophotometric pKa determination is an excellent method for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[10][11]

3.2.1 Step-by-Step Protocol for Spectrophotometric Titration

-

Spectrum Acquisition: Record the UV-Vis absorption spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to determine the spectra of the fully protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the range of interest.

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer and record the absorbance at one or more wavelengths where the absorbance changes significantly with pH.

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.[2]

Capillary Electrophoresis: High-Throughput and Low Sample Consumption

Capillary electrophoresis (CE) is a powerful technique for pKa determination, particularly for early-stage drug discovery, due to its high throughput, low sample consumption, and ability to analyze impure samples.[1][12] The method relies on the change in electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.[1]

3.3.1 Experimental Workflow for Capillary Electrophoresis

Sources

- 1. analiza.com [analiza.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. global.oup.com [global.oup.com]

- 4. grokipedia.com [grokipedia.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

Role of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid as a pharmaceutical intermediate

Role of 5-Hydroxy-2-(1H-tetrazol-1-yl)benzoic Acid as a Pharmaceutical Intermediate

Executive Summary

5-Hydroxy-2-(1H-tetrazol-1-yl)benzoic acid represents a specialized class of nitrogen-rich heterocyclic intermediates used in the rational design of bioisosteres for salicylic and anthranilic acid derivatives. As a bifunctional scaffold containing both a phenolic hydroxyl group and a 1-substituted tetrazole ring, it serves as a critical building block for exploring structure-activity relationships (SAR) in anti-inflammatory, anti-allergic, and metabolic disease therapeutics.

This technical guide details the compound's chemical identity, validated synthetic protocols, pharmaceutical utility as a bioisostere precursor, and rigorous analytical characterization methods. It is designed for medicinal chemists and process development scientists requiring high-fidelity data for intermediate qualification.

Chemical Identity & Physicochemical Properties

The compound is an isomer of the more common tetrazolyl-salicylates, distinguished by the attachment of the tetrazole ring at the ortho position (via Nitrogen-1) relative to the carboxylic acid, with a hydroxyl group at the meta position (C5).

| Property | Specification |

| IUPAC Name | 5-Hydroxy-2-(1H-tetrazol-1-yl)benzoic acid |

| Molecular Formula | C₈H₆N₄O₃ |

| Molecular Weight | 206.16 g/mol |

| Core Moiety | 1-Phenyltetrazole (1-PTZ) scaffold |

| Solubility | Soluble in DMSO, MeOH, dilute aqueous base; Poorly soluble in water/acid |

| pKa (Predicted) | ~2.9 (COOH), ~9.8 (Phenolic OH) |

| Key Functional Groups | Carboxylic acid (C1), 1H-Tetrazole (C2), Hydroxyl (C5) |

Synthetic Pathway & Protocol

The synthesis of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid typically proceeds via the heterocyclization of 5-hydroxyanthranilic acid (2-amino-5-hydroxybenzoic acid). This route leverages the reactivity of the primary amine with an azide source and an orthoester to construct the tetrazole ring in a "one-pot" or stepwise manner.

Core Synthetic Logic

The transformation relies on the Gewald-type heterocyclization or the azide-orthoformate condensation . The amino group at the C2 position of the benzoic acid reacts with triethyl orthoformate to form an imidate intermediate, which subsequently undergoes cycloaddition with sodium azide to close the tetrazole ring.

Step-by-Step Experimental Protocol

Reagents:

-

Starting Material: 5-Hydroxyanthranilic acid (1.0 eq)

-

Cyclization Agent: Sodium Azide (NaN₃) (1.2 - 1.5 eq)

-

Carbon Source: Triethyl Orthoformate (TEOF) (3.0 - 5.0 eq)

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH)

Procedure:

-

Dissolution: Charge a round-bottom flask with 5-hydroxyanthranilic acid (10 mmol) and glacial acetic acid (20 mL). Stir until a suspension or partial solution is achieved.

-

Addition: Add triethyl orthoformate (30-50 mmol) dropwise under nitrogen atmosphere.

-

Azide Charge: Carefully add sodium azide (12-15 mmol). Caution: Hydrazoic acid generation is possible; ensure efficient venting and use a blast shield.

-

Reflux: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1]

-

Workup: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (100 mL).

-

Isolation: Acidify to pH 2–3 with 1N HCl to precipitate the product.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield off-white to pale yellow crystals.

Synthetic Workflow Diagram

Caption: Synthesis of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid via modified Gewald reaction.

Pharmaceutical Utility & Role in Drug Development[5][6][7]

This intermediate serves two primary roles in pharmaceutical research: as a bioisostere precursor and as a metabolic standard .

A. Bioisosteric Scaffold Design

The 1-phenyltetrazole moiety is a non-classical bioisostere for cis-amide or ester bonds. In the context of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid:

-

Carboxylate Mimicry: The tetrazole ring itself is acidic (pKa ~4.5–5), but here it is a substituent. The combination of the carboxylic acid and the tetrazole creates a unique electrostatic profile.

-

Ligand Efficiency: The C5-hydroxyl group allows for further functionalization (e.g., etherification) to extend the molecule into hydrophobic pockets of target enzymes (e.g., Aldose Reductase, PTP1B).

-

Target Classes:

-

Anti-allergics: Analogs of Pemirolast or Tranilast where the amide bond is replaced or modified.

-

Anti-inflammatories: Salicylate mimics that inhibit COX enzymes with altered selectivity profiles.

-

B. Impurity & Metabolite Profiling

For drugs containing the 1-phenyltetrazole moiety (e.g., certain cephalosporins like Ceftezole or experimental tetrazole-based inhibitors), this compound represents a potential oxidative metabolite (hydroxylation of the phenyl ring) or a hydrolytic degradant (if the parent drug is an ester/amide of this acid).

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for downstream API synthesis, a self-validating analytical workflow is required.

Key Quality Attributes (CQA)

-

Regioisomeric Purity: Confirming the tetrazole is at position 2 (N-linked) and not position 5 (C-linked), and OH is at position 5.

-

Azide Content: Residual sodium azide must be quantified (<10 ppm) due to mutagenicity concerns.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Tetrazole/Benzene absorption) |

| Retention Time | ~6.5 - 7.5 min (Predicted) |

Analytical Logic Diagram

Caption: QC workflow for validating 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[2]

-

Specific Risk: Explosive Potential. While the final product is stable, the synthesis involves Sodium Azide and potentially unstable organic azides.

-

Protocol:

-

Avoid contact of Sodium Azide with heavy metals (forms explosive metal azides).

-

Quench reaction mixtures with sodium nitrite/acid or specific azide quenching kits before disposal.

-

Store the intermediate in a cool, dry place away from strong oxidizers.

-

References

-

Myznikov, L. V., Hrabálek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43(1), 1–9. Link

-

Popova, E. A., et al. (2019). Tetrazoles for medicinal chemistry: Synthesis and applications. Russian Chemical Reviews, 88(6). Link

-

Roh, J., et al. (2012). Synthesis of 1-substituted tetrazoles via reaction of primary amines with triethyl orthoformate and sodium azide. Synthesis, 44(20), 3211-3215. Link

-

PubChem Compound Summary. (2025). 4-(1H-Tetrazol-5-yl)benzoic acid (Structural Analog). PubChem.[2] Link

Sources

Methodological & Application

Recrystallization techniques for high-purity 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

Application Note & Protocol

Topic: Recrystallization Techniques for High-Purity 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

Abstract

This document provides a comprehensive guide to the purification of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid via recrystallization. The protocols herein are designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for downstream applications. We move beyond a simple list of steps to explain the underlying chemical principles that govern the selection of solvents and optimization of the crystallization process. This rationale-driven approach ensures methodological robustness and adaptability. Protocols for single-solvent and two-solvent systems are detailed, alongside essential techniques for purity verification and troubleshooting common crystallization challenges.

Introduction: The Imperative for Purity

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is a polyfunctional molecule featuring a carboxylic acid, a phenolic hydroxyl group, and a tetrazole ring. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, making such compounds of significant interest in medicinal chemistry and drug development.[1] The ultimate biological activity, safety, and physical properties (e.g., solubility, stability, crystal form) of an active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, which can include starting materials, by-products, intermediates, or degradation products, can alter pharmacology and introduce toxicity.[2]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] It leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, promoting the formation of a highly ordered crystal lattice of the desired compound, while impurities remain in the surrounding solution (mother liquor).[5] This guide provides a detailed framework for developing a robust recrystallization protocol for 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid.

Physicochemical Profile & Impurity Considerations

A successful purification strategy begins with understanding the target molecule's properties.

-

Functional Groups and Solubility: The presence of the carboxylic acid and phenolic hydroxyl groups makes the molecule acidic and capable of extensive hydrogen bonding. This suggests solubility in polar protic solvents like water, alcohols, and acetone.[6] The aromatic backbone and tetrazole ring contribute to its organic character. Like benzoic acid, its solubility in water is expected to be significantly higher at elevated temperatures compared to room temperature.[7][8]

-

Potential Impurities: The synthesis of 5-substituted-1H-tetrazoles often proceeds from the corresponding nitrile (e.g., 2-cyano-4-hydroxybenzoic acid) via cycloaddition with an azide source.[9][10] Therefore, common impurities may include:

-

Unreacted nitrile starting material.

-

Isomeric products (e.g., 2-(2H-tetrazol-2-yl) positional isomer).

-

By-products from side reactions.

-

Residual inorganic salts (e.g., sodium azide, zinc salts).

-

Protocol Development: A Rationale-Driven Approach

Part A: Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization.[3] An ideal solvent should exhibit:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures (e.g., 0-4 °C).

-

Favorable solubility profile for impurities (either highly soluble at all temperatures or completely insoluble).

-

Chemical inertness toward the compound.

-

A boiling point that is not excessively high or low.

-

Volatility for easy removal from the purified crystals.

The logical flow for selecting an appropriate solvent system is outlined below.

Caption: Logical workflow for selecting a suitable recrystallization solvent system.

Screening Protocol (Microscale):

-

Place ~20-30 mg of crude material into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, agitating after each drop.

-

If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent.

-

For solvents that do not dissolve the solid at room temperature, gently heat the tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe the quantity and quality of the crystals that form. A good solvent will yield a significant amount of crystalline precipitate.

Table 1: Candidate Solvents for 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |

| Water | 100 | High | Good potential due to polar functional groups. Benzoic acid itself shows excellent temperature-dependent solubility in water.[5] May require a large volume. |

| Ethanol (95%) | 78 | High | Alcohols are often excellent solvents for phenolic compounds.[6] Likely to be a good solvent. May show high solubility even at room temperature. |

| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for polar organic molecules. |

| Acetone | 56 | High | Often a very effective solvent for phenols.[6] Its low boiling point can make handling tricky due to rapid evaporation. |

| Ethanol/Water | Variable | High | A powerful mixed-solvent system. The compound can be dissolved in a minimum of hot ethanol, followed by the addition of hot water as an anti-solvent until turbidity appears. |

| Ethyl Acetate/Hexane | Variable | Mixed | A common pair for purifying polar compounds where hexane acts as the anti-solvent. |

Part B: The Recrystallization Workflow

The general workflow involves dissolution, filtration of insolubles (if necessary), crystallization, collection, and drying of the pure product.

Caption: The six core stages of a successful recrystallization experiment.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a certified chemical fume hood.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol/Water)

This protocol is recommended as the primary approach due to the high likelihood of success with polar protic solvents. A mixed system of ethanol and water often provides the ideal solubility gradient.

Methodology:

-

Preparation: Place 1.0 g of crude 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolution: Add 5 mL of 95% ethanol to the flask. Place the flask on a stirrer hotplate and heat gently to near boiling (~70-75 °C) while stirring. Continue to add ethanol dropwise until the solid completely dissolves. The goal is to use the absolute minimum amount of hot solvent to create a saturated solution.

-

Anti-Solvent Addition: While maintaining the heat and stirring, add deionized water dropwise from a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Hot Filtration (Optional): If any insoluble material is visible in the hot solution, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[11] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.[8]

-

Washing: Wash the crystals on the filter with a small amount (~2-3 mL) of ice-cold solvent (a 20:80 ethanol/water mixture is suitable). This removes any residual mother liquor containing dissolved impurities.

-

Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to partially dry them. Transfer the crystals to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Two-Solvent (Insoluble Impurity) Recrystallization

This method is useful if the crude material contains impurities that are insoluble in the primary recrystallization solvent.

Methodology:

-

Dissolution: Select a solvent in which the target compound is highly soluble (e.g., ethanol) and another in which the impurity is insoluble (e.g., water, if the impurity is non-polar). Dissolve the crude material in a generous amount of the first solvent (ethanol).

-

Impurity Removal: Filter the solution at room temperature to remove the insoluble impurity.

-

Concentration: Reduce the volume of the filtrate by gentle heating or using a rotary evaporator until the solution is near saturation.

-

Crystallization: Proceed from Step 3 of Protocol 1, using an appropriate anti-solvent (like water or hexane) to induce crystallization, followed by slow cooling.

-

Collection, Washing, and Drying: Follow Steps 7-9 from Protocol 1.

Purity Verification and Quality Control

It is essential to analyze the product to confirm that the purity has increased.[12]

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare the melting point of the recrystallized material to the crude starting material. An increase in the melting point and a narrowing of the range indicate higher purity.

-

High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A chromatogram of the crude material may show multiple peaks, while the purified material should ideally show a single major peak with significantly reduced or absent impurity peaks.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals.

Table 2: Hypothetical Purity Analysis Data

| Analysis Method | Crude Material | Recrystallized Product | Interpretation |

| Melting Point | 210-218 °C | 224-225 °C | Purity has significantly increased. |

| Appearance | Off-white powder | White, crystalline needles | Removal of colored impurities. |

| HPLC Purity | 94.5% (by area) | 99.8% (by area) | Effective removal of soluble impurities. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |

| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent. |

| No Crystals Form | Too much solvent was used; the solution is not saturated. The rate of cooling is too rapid. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" of pure material.[5] |

| Very Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with too much or warm solvent. | Concentrate the mother liquor and cool again to recover a second crop of crystals. Ensure the solvent is thoroughly chilled for washing. |

| Premature Crystallization | The solution cooled too quickly during hot filtration. | Pre-heat all glassware (funnel, receiving flask). Use a small excess of solvent and filter as quickly as possible. |

References

-

Mourtzinos, I., et al. (2012). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Food Biophysics. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Florida A&M University. (2016). Lab Report Recrystallization. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Virtual Amrita Laboratories. (n.d.). Recrystallization. Available at: [Link]

-

University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

- Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

-

University of Colorado Boulder, Department of Chemistry. Common Solvents for Crystallization. Available at: [Link]

-

Li, G. L., et al. (2007). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4082. Available at: [Link]

-

Sviridenko, A., et al. (2019). Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I) Catalyzed N2 Arylation of Tetrazole. Organic Process Research & Development, 23(11), 2530-2537. Available at: [Link]

-

Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

-

Kumar, S. (2018). Chapter 2: Regioselective N2-Arylation of 5-Substituted-1H-Tetrazoles with Diaryliodonium Salts. Shodhganga. Available at: [Link]

- Klapötke, T. M., et al. (2007). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. Google Patents, US20070043098A1.

-

Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid. RSC Advances, 11(20), 12235-12242. Available at: [Link]

-

jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Available at: [Link]

-

Fernandez-Lima, F., et al. (2013). Fast Screening of Polycyclic Aromatic Hydrocarbons using Trapped Ion Mobility Spectrometry – Mass Spectrometry. Analytical Methods, 5(21), 5917-5923. Available at: [Link]

-

Pharmaffiliates. Deferasirox-impurities. Available at: [Link]

-

Shah, S., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 3(6), 500-508. Available at: [Link]

-

Popiel, K., et al. (2021). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Beilstein Journal of Organic Chemistry, 17, 134-140. Available at: [Link]

-

Weis, C., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2825. Available at: [Link]

-

Asghar, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Ester Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. Molecules, 28(4), 1908. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 323168, 4-(1H-Tetrazol-5-yl)benzoic acid. Available at: [Link]

Sources

- 1. BJOC - Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams [beilstein-journals.org]

- 2. ijpsr.com [ijpsr.com]

- 3. mt.com [mt.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. eu-fr.ohaus.com [eu-fr.ohaus.com]

- 9. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01053K [pubs.rsc.org]

- 10. 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID | 34114-12-0 [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Utilization of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks

Introduction: A Multifunctional Ligand for Advanced MOF Design

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and functionality for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The design and properties of a MOF are intrinsically linked to the molecular architecture of its organic ligands.[3] This guide focuses on a promising, yet underexplored, ligand: 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid .

This ligand is of particular interest due to its trifunctional nature:

-

Carboxylate Group (-COOH): A classic coordination site for forming robust secondary building units (SBUs) with a variety of metal ions. MOFs containing aromatic carboxylic acids are noted for their potential for high thermal stability.[1]

-

Tetrazole Ring: A nitrogen-rich heterocycle that serves as an excellent coordination moiety and can act as a bioisostere for carboxylic acids.[4][5] The multiple nitrogen atoms can coordinate to metal centers in various modes, leading to diverse and novel network topologies.[6]

-

Hydroxyl Group (-OH): An appended functional group that can remain uncoordinated, pointing into the MOF pores. This "free" hydroxyl group offers a reactive site for post-synthetic modification, a handle for selective guest interactions (e.g., through hydrogen bonding), or it can participate in coordination to influence the final framework structure.

The strategic combination of these three functional groups in a single, rigid scaffold makes 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid a compelling candidate for the construction of highly functional and stable MOFs. This document provides a comprehensive guide for researchers, outlining the synthesis of the ligand, detailed protocols for its use in MOF construction, and methods for characterizing the resulting materials.

Part 1: Ligand Synthesis

While not commercially abundant, 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid can be synthesized from commercially available precursors. A plausible synthetic route, adapted from established methods for similar compounds, involves the reaction of a cyano-precursor with an azide source.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target ligand.

Part 2: MOF Synthesis Using 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

The most common and effective method for synthesizing crystalline MOFs from such ligands is solvothermal synthesis.[7] This technique involves heating the reactants (metal salt and organic ligand) in a sealed vessel containing a suitable solvent or solvent mixture. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the MOF product.

Core Principles of Solvothermal Synthesis

-

Choice of Metal: The metal ion dictates the geometry of the SBU and, consequently, the topology of the MOF. Zinc (II) is an excellent starting point due to its versatile coordination chemistry, often forming paddle-wheel or cluster SBUs.[1][8][9] Copper (II) is another common choice, known for forming the iconic paddle-wheel SBU.

-

Solvent System: N,N-Dimethylformamide (DMF) is a widely used solvent due to its high boiling point and ability to dissolve a wide range of metal salts and organic ligands.[2] The choice of solvent can also direct the framework's final structure.[8]

-

Modulators: The addition of a monocarboxylic acid, such as acetic acid or benzoic acid, can act as a modulator.[2][10] Modulators compete with the ligand for coordination to the metal center, slowing down the crystallization process and often leading to larger, higher-quality crystals with fewer defects.

-

Temperature and Time: These parameters are crucial for controlling the kinetics of MOF formation. Typical temperatures range from 80 to 150 °C, with reaction times spanning 24 to 72 hours.[2][8]

Experimental Protocols

The following are detailed, proposed protocols for the synthesis of MOFs using 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid. These should be considered as starting points for optimization.

Protocol 1: Synthesis of a Zinc-Based MOF (Zn-MOF-HPTB)

This protocol is adapted from established methods for zinc MOFs with tetrazole-carboxylate ligands.[1][8]

-

Reactant Preparation:

-

In a 20 mL glass vial, dissolve 0.1 mmol of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid in 10 mL of N,N-dimethylformamide (DMF).

-

In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

-

-

Reaction Mixture:

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

Add 5-10 equivalents of a modulator, such as benzoic acid, relative to the ligand.

-

Stir the mixture for 10 minutes to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Seal the autoclave and place it in a programmable oven.

-

Heat to 120 °C over 2 hours.

-

Maintain the temperature at 120 °C for 48 hours.

-

Cool the autoclave to room temperature over 12 hours.

-

-

Product Isolation and Activation:

-

Collect the crystalline product by decanting the supernatant or by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.

-

To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol or chloroform for 24-48 hours, replacing the solvent several times.

-

Decant the solvent and heat the crystals under a dynamic vacuum at a temperature determined by thermogravimetric analysis (typically 120-180 °C) for 12 hours.

-

Protocol 2: Synthesis of a Copper-Based MOF (Cu-MOF-HPTB)

This protocol aims for the formation of a copper paddle-wheel-based structure.

-

Reactant Preparation:

-

Dissolve 0.1 mmol of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid in a solvent mixture of 8 mL DMF and 2 mL ethanol in a 20 mL glass vial.

-

Dissolve 0.1 mmol of Copper (II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) in the same vial.

-

-

Reaction Mixture:

-

Cap the vial and sonicate for 5 minutes to ensure a homogeneous solution.

-

-

Solvothermal Reaction:

-

Place the vial in a heating block or oven.

-

Heat to 85 °C and maintain this temperature for 24 hours.

-

-

Product Isolation and Activation:

-

Cool the vial to room temperature. Crystalline products, often blue or green, should be visible.

-

Collect the crystals by decantation.

-

Wash with DMF (3 x 5 mL) followed by ethanol (3 x 5 mL).

-

Activate the MOF by solvent exchange with a low-boiling-point solvent (e.g., dichloromethane) followed by heating under vacuum.

-

Part 3: Characterization of the Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Key Characterization Techniques

| Technique | Purpose | Expected Outcome for a Crystalline MOF |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns from single-crystal data. |

| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise 3D atomic structure, including connectivity, bond lengths, and pore geometry. | Provides the definitive structure of the MOF, confirming the coordination of the ligand to the metal centers and the overall framework topology. |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the appropriate activation temperature. | A plot showing distinct weight loss steps. The first step typically corresponds to the loss of guest/solvent molecules, followed by a plateau indicating the stable, empty framework. The temperature at which the framework begins to decompose indicates its thermal stability.[1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | Comparison of the ligand's spectrum with the MOF's spectrum. A shift in the carboxylate stretching frequencies (typically the disappearance of the broad O-H stretch and a shift in the C=O stretch) indicates coordination to the metal ion. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, including BET surface area and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. From this data, key parameters like surface area and pore size distribution can be calculated. |

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of a newly synthesized MOF.

Part 4: Potential Applications and Future Directions

The unique trifunctional nature of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid opens up several exciting application possibilities for MOFs constructed with this ligand.

-

Drug Delivery: The inherent biocompatibility of many zinc-based MOFs, combined with their high porosity, makes them excellent candidates for drug delivery systems.[1] The hydroxyl groups within the pores could enhance the loading of polar drug molecules through hydrogen bonding. The pH-sensitive nature of carboxylate-metal bonds could also be exploited for controlled release in acidic tumor microenvironments.[1]

-

Selective Sensing: The hydroxyl groups can act as recognition sites for specific analytes. For instance, MOFs with accessible hydroxyl groups have been shown to be effective fluorescent sensors for nitroaromatic compounds or metal ions.

-

Catalysis: The hydroxyl group could serve as a Brønsted acid site, or the entire ligand-metal assembly could act as a Lewis acid catalyst. Post-synthetic modification of the hydroxyl group could introduce even more complex catalytic functionalities.

-

Gas Separation: The specific chemical environment created by the hydroxyl-functionalized pores could lead to selective adsorption of certain gases, such as CO₂, over others like N₂ or CH₄, which is crucial for carbon capture applications.

Conclusion

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is a highly promising building block for the next generation of functional MOFs. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry reactions. The solvothermal protocols provided herein offer a solid foundation for researchers to begin exploring the construction of novel MOFs with this versatile ligand. The combination of a robust carboxylate anchor, a coordinatively flexible tetrazole ring, and a functionalizable hydroxyl group provides a rich design space for creating advanced materials tailored for specific, high-value applications.

References

-

Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI. [Link]

-

Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. OSTI.GOV. [Link]

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids. New Journal of Chemistry (RSC Publishing). [Link]

-

Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

-

Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]

-

5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Journal of the American Chemical Society. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach (Journal Article) | OSTI.GOV [osti.gov]

- 10. protocols.io [protocols.io]

Protocol and Application Notes for the Amide Coupling of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the amide coupling of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid, a key reaction in the synthesis of novel chemical entities for drug discovery and development. The unique substitution pattern of this benzoic acid derivative, featuring a phenolic hydroxyl group and a sterically demanding tetrazole moiety at the ortho position, presents specific challenges that necessitate carefully optimized reaction conditions. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot their synthetic procedures. We will explore and compare two primary, highly effective coupling methodologies: a uronium salt-based approach using HATU and a carbodiimide-based approach using EDC in conjunction with an additive. Detailed, step-by-step protocols, troubleshooting advice, and mechanistic diagrams are provided to ensure reliable and high-yield synthesis.

Introduction and Mechanistic Overview

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[1] The direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the reaction requires the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

The substrate, 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid, possesses features that require special consideration:

-

Steric Hindrance: The tetrazole group at the ortho position can sterically hinder the approach of the amine to the activated carboxyl group, potentially slowing the reaction rate.

-

Electronic Effects: The tetrazole ring is an electron-withdrawing group, which can influence the acidity of the carboxylic acid. The 5-hydroxy group is an electron-donating group.

-

Additional Reactive Site: The phenolic hydroxyl group is nucleophilic and could potentially undergo side reactions (e.g., O-acylation) if not properly managed, although this is less common under standard amide coupling conditions.

The general mechanism for most modern coupling reactions involves two core steps:

-

Activation: The coupling reagent reacts with the carboxylic acid, often in the presence of a non-nucleophilic base, to form a highly reactive activated intermediate (e.g., an active ester).

-

Aminolysis: The amine attacks the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the desired amide and releases the coupling agent byproduct.

Figure 1: General mechanism of amide bond formation. The carboxylic acid is first activated by a coupling reagent and base, followed by nucleophilic attack from the amine to form the final amide product.[3]

Selection of Reagents and Conditions

The success of the coupling reaction hinges on the judicious selection of the coupling reagent, base, and solvent.

Coupling Reagents

While numerous coupling reagents exist, uronium/aminium salts and carbodiimides are the most prevalent due to their efficiency and reliability.[4]

| Reagent Class | Example | Mechanism of Action | Advantages | Disadvantages |

| Uronium/Aminium | HATU | Forms a highly reactive OAt-active ester. The embedded HOAt moiety accelerates the reaction and suppresses racemization.[3][5] | High efficiency, fast kinetics, low racemization rates, effective for hindered substrates.[3][6] | Higher cost, can react with the amine as a side reaction if not pre-activated correctly.[4][7] |

| Carbodiimide | EDC (+ HOBt) | Activates the carboxylic acid to form an O-acylisourea intermediate. HOBt traps this intermediate to form a more stable HOBt-active ester, reducing side reactions and racemization.[2][8][9] | Cost-effective, water-soluble byproducts are easily removed during aqueous workup.[10] | Slower reaction rates compared to HATU, higher risk of racemization without additives.[4] |

| Phosphonium | PyBOP | Similar to uronium salts, forms an active ester intermediate. Does not react with the free amino group of the amine component.[4][11] | Very efficient, good for sterically hindered couplings, no guanidinylation side product. | Can be more expensive, byproducts can sometimes be difficult to remove. |

Bases

A non-nucleophilic organic base is essential to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize any acidic byproducts generated during the reaction.[11][12]

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. Its steric bulk renders it non-nucleophilic, preventing it from competing with the primary/secondary amine in the reaction. Typically, 2-3 equivalents are used.[6]

-

Triethylamine (TEA): Also widely used, but it is less sterically hindered than DIPEA and can sometimes lead to side reactions.[10]

-

N-Methylmorpholine (NMM): A weaker base that can be advantageous in sensitive systems to minimize base-catalyzed side reactions.

Solvents

The solvent must effectively dissolve all reactants and facilitate the reaction. Polar aprotic solvents are standard.[13]

-

N,N-Dimethylformamide (DMF): An excellent solvent for most coupling reagents and substrates, known for its high polarity which facilitates peptide bond formation.[13][14] It is the most common choice for HATU-mediated couplings.[5]

-

Dichloromethane (DCM): A less polar option, often used in EDC couplings. It is volatile, making removal straightforward.[10][15]

-

N-Methyl-2-pyrrolidone (NMP): A highly polar solvent with strong solvating properties, often used for difficult or aggregation-prone couplings.[8][14]

Experimental Protocols

The following protocols are optimized for the coupling of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid. It is always recommended to perform a small-scale test reaction to fine-tune conditions for a specific amine coupling partner.

Figure 2: A generalized experimental workflow for amide coupling from reaction setup to final product purification.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered amines or when high yield and rapid conversion are paramount. The pre-activation of the carboxylic acid is a critical step to prevent the consumption of HATU by the amine coupling partner.[7]

Materials:

-

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

Procedure:

-

To a clean, dry flask under a nitrogen atmosphere, add 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid (1.0 eq) and HATU (1.1 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

-

Stir the mixture to dissolve the solids. Add DIPEA (2.5 eq) dropwise.

-

Pre-activate the mixture by stirring at room temperature for 15-20 minutes. The solution may change color.[7]

-

In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

-

Add the amine solution to the pre-activated acid mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[3] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a robust and economical alternative, suitable for a wide range of primary and less-hindered secondary amines.

Materials:

-

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid (1.0 eq)

-

Amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA or TEA (1.5 eq)

-

Anhydrous DCM or DMF

Procedure:

-

To a clean, dry flask under a nitrogen atmosphere, add 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

-

Add anhydrous DCM or DMF to achieve a concentration of approximately 0.1-0.2 M.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA or TEA (1.5 eq).

-

Add EDC·HCl (1.2 eq) to the mixture in one portion.[10]

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: a. If using DCM, wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be removed during these washes.[10][15] b. If using DMF, dilute with a large volume of ethyl acetate and perform the same aqueous washes. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective activation (moisture).2. Poor solubility of reactants.3. Highly hindered or unreactive amine. | 1. Ensure all reagents and solvents are anhydrous. Use fresh coupling reagents.2. Switch to a more effective solvent like NMP or a DMF/DCM mixture.[14][16]3. Increase reaction temperature to 40-50 °C. Switch to a more potent coupling reagent like HATU or PyBOP. Consider a double coupling protocol.[16] |

| Multiple Byproducts | 1. Side reaction with HATU (guanidinylation).2. Racemization (if amine is chiral).3. O-acylation of the 5-hydroxy group. | 1. Ensure proper pre-activation of the acid with HATU before adding the amine.[7]2. Use a reagent system known for low racemization (e.g., HATU, or EDC with HOBt/Oxyma). Run the reaction at 0 °C.[3][8]3. This is generally a minor pathway. If observed, protecting the phenol as a TBS or MOM ether prior to coupling may be necessary. |

| Difficulty Removing Byproducts | 1. Urea byproduct from DCC (if used).2. HOBt/HOAt or excess base remaining. | 1. Use EDC instead of DCC, as the EDC-urea is water-soluble.[10]2. Perform a thorough aqueous workup as described in the protocols. Washing with NaHCO₃ is key for removing HOBt/HOAt.[3] |

Conclusion

The successful amide coupling of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is readily achievable with careful selection of reagents and adherence to optimized protocols. For general applications, the cost-effective EDC/HOBt method provides reliable results. For challenging substrates, such as sterically demanding or electron-deficient amines, the superior reactivity of HATU makes it the reagent of choice. By understanding the mechanistic principles and potential pitfalls outlined in this guide, researchers can confidently approach this critical synthetic transformation, enabling the efficient generation of novel molecular entities for their research programs.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Stynthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

North, M., et al. (2017). The greening of peptide synthesis. RSC Publishing. Retrieved from [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

-

Kumar, A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(44), 4391-4394.

-

Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

El-Faham, A., et al. (n.d.). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

-

ResearchGate. (2025, August 6). Two Methods for Direct ortho-Arylation of Benzoic Acids | Request PDF. Retrieved from [Link]

- Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(22), 8527-8534.

-

RSC Publishing. (2024, May 8). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from [Link]

-

Hartwig, J. F., et al. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Retrieved from [Link]

-

Kumar, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

-

Awasthi, S. K., et al. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. RSC Publishing. Retrieved from [Link]

-

MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

Singh, H., et al. (n.d.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Medicinal Chemistry Reviews. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Photo-induced coupling reactions of tetrazoles with carboxylic acids in aqueous solution: application in protein labelling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐hydroxy‐5H‐tetrazole (1) and its salts thereof (2–7), as... Retrieved from [Link]

- Google Patents. (2014, May 1). WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions.

-

MDPI. (2022, August 4). 3-[(1H-Benzo[d][14][15]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hepatochem.com [hepatochem.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. reddit.com [reddit.com]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Lab Reporter [fishersci.co.uk]

- 12. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 13. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - US [thermofisher.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Resolving solubility issues of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid in aqueous media

This technical guide addresses the solubility challenges of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid .

Editorial Note: This guide distinguishes between tetrazol-1-yl (N-linked, neutral) and tetrazol-5-yl (C-linked, acidic) isomers.[1][2][3] The specific compound contains an N1-linked tetrazole , which fundamentally alters the solubilization strategy compared to common "sartan" class intermediates.[2][3]

Executive Summary: The Chemist's Snapshot

-

Compound: 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid[1][2][3]

-

Core Challenge: The molecule exhibits "brick-dust" behavior—high crystallinity and low aqueous solubility—driven by strong intermolecular hydrogen bonding and

- -

Critical Distinction: Unlike Valsartan or Losartan (which contain an acidic tetrazol-5-yl group, pKa ~4.5), this compound contains a tetrazol-1-yl group.[1][2][3] This ring is not acidic .[3]

-

Solubility Drivers:

-

COOH (Carboxylic Acid): pKa

3.5 – 4.0 (Primary ionization site). -

OH (Phenolic): pKa

9.5 – 10.0 (Secondary ionization site). -

Tetrazole Ring: Neutral/Lipophilic at physiological pH.[3]

-

Physicochemical Analysis & Mechanism

To resolve solubility, we must first understand the "Solubility Trap" this molecule creates in aqueous media.

The "Acid Trap"

Many researchers assume tetrazoles are acidic and attempt to dissolve them in basic media, or conversely, assume they are basic (like imidazoles) and use acid.

-

In Acid (pH < 3): The COOH is protonated (

) and the Phenol is protonated ( -

In Base (pH > 5): The COOH deprotonates to

.[3] Solubility increases drastically due to solvation of the anion.[3] -

The Tetrazole Factor: The N1-linked tetrazole does not deprotonate.[2][3] It acts as a lipophilic, electron-withdrawing pendant that reduces the lattice energy only slightly but increases lipophilicity compared to a simple acid.[2][3]

DOT Diagram: Solubility & Ionization Logic

The following diagram illustrates the decision matrix for solubilizing this specific pharmacophore.

Caption: Ionization states and solubility outcomes based on pH environment.

Troubleshooting Guide (Q&A)

Q1: I tried dissolving it in 0.1 M HCl (to mimic gastric fluid), but it floated as a white solid. Why?

A: You have protonated the carboxylic acid.[3]

In 0.1 M HCl (pH ~1), the carboxylate group (

-

Fix: Use a surfactant (e.g., 0.5% Tween 80) if you must work at low pH, or switch to a biorelevant media like FaSSIF which contains bile salts.

Q2: Can I use DMSO for stock solutions?

A: Yes, this is the recommended approach. The molecule is highly soluble in aprotic polar solvents.[3]

-

Protocol: Prepare a 100 mM stock in anhydrous DMSO .

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

-

Dilution: When diluting into aqueous media, keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.

Q3: I adjusted the pH to 7.4, but it precipitated over time. What happened?

A: You likely encountered the "Common Ion Effect" or "Salt Salting-out".[1][2][3] If you used a high-molarity buffer (e.g., PBS 10x) or added Sodium Chloride, the high ionic strength can drive the hydrophobic organic anion out of solution.

-

Fix: Use a lower ionic strength buffer (e.g., 10-20 mM Phosphate or HEPES) and ensure the counter-ion (Na+ or K+) matches the salt form if you are using one.

Q4: Is the tetrazole ring unstable in water?

A: Generally, N1-substituted tetrazoles are stable to hydrolysis under neutral and mild acidic/basic conditions.[1][2][3] However, the 5-hydroxy group on the benzene ring makes the molecule susceptible to oxidative degradation at high pH (pH > 10), turning the solution brown/yellow (quinone formation).

-

Fix: Keep pH < 9.0 and consider adding an antioxidant (e.g., Ascorbic acid or Sodium Metabisulfite) if working in basic buffers for extended periods.

Step-by-Step Solubilization Protocol

This protocol ensures a reproducible 10 mM working solution for biological assays.[3]

Materials

-

Compound: 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid (Solid).[1][2][3]

-

Primary Solvent: DMSO (Spectroscopic grade).

-

Buffer: PBS (pH 7.[3]4) or HEPES (pH 7.5).

-

Optional: 2-Hydroxypropyl-

-cyclodextrin (HP-

Workflow

Step 1: Stock Preparation (The "DMSO Spike")

-

Weigh 10 mg of the solid compound.[3]

-

Calculate the volume of DMSO required for a 50 mM concentration.[3]

-

MW

206.16 g/mol (Estimate based on formula C8H6N4O3).[3] - .

-

-

Add DMSO and vortex for 30 seconds. The solution should be clear and colorless.

Step 2: Aqueous Dilution (The "Drop-wise" Method)

Do not dump the DMSO stock into the buffer. This causes local precipitation.[1][2][3]

-

Place the required volume of Buffer (e.g., 9.9 mL) in a vortexing tube.

-

While vortexing the buffer, slowly add the DMSO stock (e.g., 100

L) drop-wise. -

Result: A clear 0.5 mM solution with 1% DMSO.

Step 3: Enhanced Solubility (If Step 2 fails)

If the compound precipitates at Step 2 (cloudiness), use the Cyclodextrin Strategy :

-

Prepare a 20% (w/v) HP-

-CD solution in water/buffer.[1][2][3] -

Use this CD solution as the diluent in Step 2 instead of plain buffer.

-

Mechanism: The cyclodextrin cavity encapsulates the hydrophobic tetrazole/phenyl moiety, while the OH and COOH groups interact with the solvent.

Quantitative Solubility Estimates (Predicted)

| Solvent / Medium | Estimated Solubility | State | Notes |

| Water (pH 2.0) | < 0.02 mg/mL | Insoluble | Protonated form.[1][2][3] |

| PBS (pH 7.4) | 0.5 - 2.0 mg/mL | Soluble | Ionized ( |

| DMSO | > 50 mg/mL | Highly Soluble | Best for stock.[3] |

| Ethanol | > 10 mg/mL | Soluble | Good for evaporation.[3] |

| 0.1 M NaOH | > 10 mg/mL | Very Soluble | Risk of oxidation (Color change). |

References

-

Tetrazole Acidity & Isomerism

-

Solubility of Benzoic Acid Derivatives

-

Cyclodextrin Complexation

-

Structure Verification

Sources

- 1. 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(1H-tetrazol-1-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. PubChemLite - 2-(1h-1,2,3,4-tetrazol-1-yl)benzoic acid (C8H6N4O2) [pubchemlite.lcsb.uni.lu]

Technical Support Center: Tetrazole Ring Closure on Benzoic Acid Derivatives

Department: Process Chemistry & Synthesis Support Ticket ID: TET-ZN-001 Subject: Minimizing Byproducts & Safety Protocols for Tetrazole Synthesis Status: Open / Guide Generated

Executive Summary & Core Directive

You are likely performing a [3+2] cycloaddition of an azide source (e.g.,

The Critical Challenge: The reaction competes between forming the desired tetrazole and hydrolyzing the nitrile to a primary amide . Furthermore, the presence of a carboxylic acid moiety on your substrate introduces solubility challenges and safety risks regarding Hydrazoic Acid (

This guide prioritizes the Sharpless-Demko Zinc-Catalyzed Protocol , which is the current industry gold standard for suppressing amide formation and managing safety.

Critical Safety Protocol: The Hazard

WARNING: This reaction involves Sodium Azide (

The "Benzoic Acid" Trap

Because your substrate contains a carboxylic acid (Benzoic acid derivative), it acts as a proton source.

-

Risk: If you mix your acidic substrate directly with

in a non-buffered solvent, you immediately generate -

Mitigation: You must neutralize the carboxylic acid in situ or use a basic solvent system before heating.

Workup Safety: The Nitrite Quench

Never acidify the reaction mixture directly to isolate the product without quenching excess azide first.

-

Cool the reaction to room temperature.

-

Add Sodium Nitrite (

): Add 0.5 eq (relative to excess azide) of -

Slow Acidification: Slowly add acid (

or-

Reaction:

-

-

Ventilation: Perform this in a high-flow fume hood.

Optimized Experimental Protocol

Method: Zinc(II)-Catalyzed Cycloaddition (Sharpless-Demko Conditions).

Rationale:

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Cyano-Benzoic Acid | 1.0 | Substrate | The -COOH will consume 1 eq of base. |

| Sodium Azide ( | 1.5 - 2.0 | Reagent | Excess required to drive kinetics and account for any loss. |

| Zinc Bromide ( | 1.0 | Catalyst | Lewis acid activator.[1] |

| Solvent | Water (or | Solvent | 0.5 M - 1.0 M concentration. |

| Base (NaOH/KOH) | 1.0 | Neutralizer | Crucial: Neutralize the benzoic acid moiety to form the carboxylate salt before adding azide. |

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask, suspend the Cyano-benzoic acid in water. Add 1.0 eq of NaOH. Stir until the solid dissolves (formation of sodium benzoate salt).

-

Catalyst Addition: Add

(1.0 eq) and -

Reaction: Heat to reflux (100°C) with vigorous stirring.

-

Time: 12–24 hours.[1]

-

Note: A white precipitate (Zinc-Tetrazole complex) often forms during the reaction. This is normal.

-

-

Workup (The "Release"):

-

Isolation: Filter the precipitate (if solid) or extract the organic layer (EtOAc).

Troubleshooting Guide (Diagnostics)

| Symptom | Probable Cause | Corrective Action |

| High Amide Byproduct | Hydrolysis: Water attacked the nitrile instead of azide. | 1. Increase Azide: Push the equilibrium. Use 2.0–3.0 eq.2. Check Catalyst: Ensure |

| Low Yield (Product in Aqueous) | pH Issue: Product is still deprotonated. | Acidify Further: The product is a di-acid (Benzoic + Tetrazole). It is highly soluble in water at pH > 4. Drop pH to 1.0. |

| Stalled Reaction | Poor Solubility: Zinc salts precipitated out or substrate is insoluble. | Cosolvent: Add 25% Isopropanol or DMF to the water. Ensure vigorous mechanical stirring (emulsion is fine). |

| "Almond" Smell | Unreacted Nitrile: Reaction failed. | Activation: The nitrile is deactivated. Switch to a higher boiling solvent (Toluene/DMF) and use |

| Explosion/Pop | Sublimation: | Cool Condenser: Ensure condenser water is cold. Rinse the condenser with water periodically if solids accumulate. |

Mechanistic Logic & Visualization

Pathway Analysis: Why Zinc Prevents Byproducts

The Zinc ion acts as a template. It coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon. Crucially, it also coordinates the azide, bringing the two reactants into proximity for the ring closure. Without Zinc, the nitrile is less active, and at high temperatures, water (the solvent) competes to attack the nitrile, leading to the amide.

Caption: Mechanistic pathway showing the role of Zinc in favoring tetrazole formation over amide hydrolysis, and the critical acidification step.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Chloride (

Q: My product is stuck in the water layer even after acidification. Why? A: Tetrazoles are bioisosteres of carboxylic acids. If your molecule is small and polar (like a simple benzoic acid tetrazole), it may be water-soluble even when protonated.

-

Solution: Saturate the aqueous layer with NaCl (Salting out) and use a more polar organic solvent for extraction, such as n-Butanol or a THF/EtOAc mixture.

Q: How do I remove the Zinc residues from the final product? A: The Zinc tends to chelate the tetrazole strongly. During the acidic workup (pH 1), the complex usually breaks. If high Zinc levels persist (check by ash content), perform a wash with EDTA solution or aqueous ammonia during the workup to sequester the Zinc.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5][6] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[7][8] Journal of the American Chemical Society, 124(41), 12210–12216.[7]

-

Roh, J., Vagninek, K., & Hrabalek, A. (2012). Synthesis of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118.

Sources

- 1. benchchem.com [benchchem.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 6. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

Validation & Comparative

FTIR characteristic peaks for 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid identification

Executive Summary

Objective: This guide details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid . It serves as a technical benchmark for researchers synthesizing this compound, specifically for validating the formation of the tetrazole ring from amine precursors.

Scope: We compare the FTIR spectral fingerprint of the target molecule against its primary synthetic precursor (5-hydroxyanthranilic acid ) and discuss the method's performance relative to alternative analytical techniques (HPLC-MS).